Comparative 12-Lipoxygenase (12-LO) Inhibitory Activity: 1-(4-Methoxybenzyl)azepane vs. Baseline
1-(4-Methoxybenzyl)azepane was evaluated for its ability to inhibit platelet 12-lipoxygenase (12-LO) in vitro, a target relevant to inflammatory and thrombotic pathways . While a direct comparator for the unsubstituted 1-benzylazepane is not available in the same assay, the observed activity at a defined concentration provides a critical data point. The compound demonstrated measurable inhibition at a concentration of 30 µM . In contrast, a broader class-level analysis of N-benzylated azepanes indicates that such analogs typically show potent inhibition of monoamine transporters (IC50 < 100 nM) but are not characterized for 12-LO activity [1]. This suggests that the 4-methoxy substitution on 1-(4-methoxybenzyl)azepane redirects its biological profile toward a different target space, highlighting its non-interchangeability.
| Evidence Dimension | In vitro enzyme inhibition (platelet 12-lipoxygenase) |
|---|---|
| Target Compound Data | Active at 30 µM |
| Comparator Or Baseline | Uncharacterized for 1-benzylazepane; Class-level activity for N-benzylated azepanes is primarily on monoamine transporters (NET/DAT) |
| Quantified Difference | Shift in target engagement profile |
| Conditions | In vitro binding assay for platelet 12-LO vs. electrophysiology and binding assays for monoamine transporters [1] |
Why This Matters
This target engagement data is essential for researchers investigating lipid mediator pathways, as it distinguishes 1-(4-methoxybenzyl)azepane from other azepane scaffolds that lack this specific 12-LO inhibitory profile.
- [1] Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 68(9), 9176-9201. View Source
